1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride is a useful research compound. Its molecular formula is C10H19ClN2S2 and its molecular weight is 266.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of 1,9-Dithia-4,12-diazadispiro[4.2.4.2.5]tetradecane Derivatives : Walker et al. (2012) discuss the synthesis of [14]aneN2S2 ligands, which are related to 1,9-Dithia-4,12-diazadispiro compounds. They present the crystal structures of these ligands, indicating a focus on the structural aspects of such compounds (Walker et al., 2012).
Polymer Synthesis Utilizing Spirothiazolidinone Structures : Abdel-Rahman et al. (2016) describe the synthesis of spirothiazolidinone polymers by polycondensation, using a compound structurally similar to 1,9-Dithia-4,12-diazadispiro. These polymers were characterized for their thermal and morphological properties and tested for anti-inflammatory activities (Abdel-Rahman, Hussein, & Hussein, 2016).
Intramolecular Functionalization for Synthesis of Diazadispirocycles : Yokoe et al. (2020) discuss the synthesis of 1,9-diazadispiro[4.2.48.25]tetradecatrienes, which are structurally related to the compound . They focus on the diastereoselective synthesis and product diversification, showing the potential of these compounds in creating bioactive natural products (Yokoe et al., 2020).
Structural and Chemical Properties
Crystal Structure Analysis : Studies like that of Ju Yong & Tse (1988) on related compounds, such as 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane-2,10-dione, offer insights into the crystal structures of dispirocyclic compounds. This kind of research helps understand the molecular arrangement and bonding in similar compounds (Ju Yong & Tse, 1988).
Macrocyclic Ligand Design : Research by Kimura et al. (1991) on designing macrocyclic ligands with thia and amide donors provides context for understanding how similar structures, like 1,9-Dithia-4,12-diazadispiro, can function as ligands in complexation reactions (Kimura et al., 1991).
Applications in Chemistry
- Antimalarial Activity of Related Compounds : Studies like that of McCullough et al. (2000) on methyl-substituted dispiro-1,2,4,5-tetraoxanes demonstrate the potential biological activity of spirocyclic compounds. Though not directly on 1,9-Dithia-4,12-diazadispiro, this research indicates possible applications in medicinal chemistry (McCullough et al., 2000).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride involves the reaction of 1,2-diaminoethane with 1,3-propanedithiol followed by cyclization with formaldehyde. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1,2-diaminoethane", "1,3-propanedithiol", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "1. 1,2-diaminoethane is reacted with 1,3-propanedithiol in the presence of a base catalyst to form the intermediate compound.", "2. Formaldehyde is added to the reaction mixture and the resulting mixture is heated to promote cyclization.", "3. The cyclized compound is then treated with hydrochloric acid to form the dihydrochloride salt of 1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane." ] } | |
CAS No. |
1221792-22-8 |
Molecular Formula |
C10H19ClN2S2 |
Molecular Weight |
266.9 g/mol |
IUPAC Name |
4,12-dithia-1,9-diazadispiro[4.2.48.25]tetradecane;hydrochloride |
InChI |
InChI=1S/C10H18N2S2.ClH/c1-2-10(12-6-8-14-10)4-3-9(1)11-5-7-13-9;/h11-12H,1-8H2;1H |
InChI Key |
XLXJIBXROXPGSU-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC13NCCS3)NCCS2.Cl.Cl |
Canonical SMILES |
C1CC2(CCC13NCCS3)NCCS2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.